Efegatran

Description

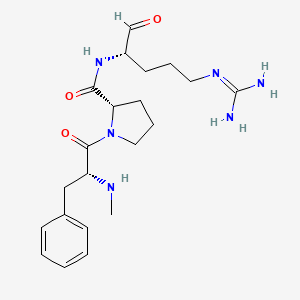

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25)/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGLWQUWUNBAOO-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126721-07-1 (sulfate) | |

| Record name | Efegatran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20909748 | |

| Record name | N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105806-65-3 | |

| Record name | Efegatran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFEGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT0VK2474K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Efegatran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efegatran is a potent, direct, and reversible inhibitor of thrombin, the key serine protease in the final stages of the coagulation cascade. By specifically targeting thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and interactions.

Introduction

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and arterial thromboembolism, are major causes of morbidity and mortality worldwide. Anticoagulant therapies are central to the prevention and treatment of these conditions. This compound (also known by its development code LY294468) is a synthetic tripeptide arginal derivative designed as a direct thrombin inhibitor. Its mechanism offers a targeted approach to anticoagulation with a predictable and dose-dependent response.

Molecular Mechanism of Action

This compound exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa).[1] Thrombin plays a pivotal role in the coagulation cascade by catalyzing the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own generation by activating upstream clotting factors, including Factors V, VIII, and XI.

By binding to the active site of thrombin, this compound prevents the enzyme from interacting with its natural substrates. This inhibition is characterized as "tight-binding," indicating a high affinity and a slow dissociation rate.[2]

Binding Site Interaction

This compound, as a tripeptide arginal inhibitor, interacts with the key substrate-binding pockets of thrombin, specifically the S1, S2, and S3 sites.[2] The arginine-like moiety of this compound occupies the S1 specificity pocket, which is characteristic of thrombin's preference for arginine residues in its substrates. The P2 and P3 residues of this compound engage with the S2 and S3 pockets of thrombin, contributing to the inhibitor's high affinity and specificity.[2][3][4]

A crucial aspect of the binding mechanism is the formation of a covalent, yet reversible, hemiacetal bond between the aldehyde group of this compound's terminal arginine residue and the hydroxyl group of the catalytic Serine 195 in the active site of thrombin.[2] This interaction is a hallmark of arginal-based thrombin inhibitors and contributes significantly to their potent inhibitory activity.

Quantitative Analysis of Thrombin Inhibition

The inhibitory potency and anticoagulant effects of this compound have been quantified through various in vitro and ex vivo assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (Thrombin Inhibition) | 23.0 nM | Chromogenic Substrate Assay | |

| Apparent Kass | 0.8 x 10⁸ L/mol | Thrombin Inhibition Study | [2] |

| Thrombin Time (TT) | 2x prolongation at 33 nM | Clotting Assay | [2] |

| aPTT:TT Ratio | 30 - 55 | Clotting Assays | [2] |

Note: The inhibition constant (Ki) can be estimated from the apparent association constant (Kass) using the relationship Ki = 1/Kass. This yields an approximate Ki of 12.5 nM.

Impact on the Coagulation Cascade

This compound's inhibition of thrombin occurs at the convergence point of the intrinsic and extrinsic pathways of the coagulation cascade, known as the common pathway. By neutralizing thrombin, this compound effectively halts the final steps of clot formation and the amplification of the coagulation cascade.

Experimental Protocols

Thrombin Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against thrombin using a fluorometric substrate.

Materials:

-

Purified human α-thrombin

-

Fluorometric thrombin substrate (e.g., AMC-based peptide)

-

Thrombin Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG)

-

This compound

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Thrombin Assay Buffer.

-

Dilute the purified thrombin to the desired working concentration in Thrombin Assay Buffer.

-

Prepare the thrombin substrate solution in Thrombin Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

To the wells of the microplate, add the Thrombin Assay Buffer.

-

Add the serially diluted this compound solutions to the appropriate wells. Include a vehicle control (solvent without inhibitor).

-

Add the diluted thrombin solution to all wells except for the blank (substrate only) control.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 10-15 minutes to allow for the binding of this compound to thrombin.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the thrombin substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~350 nm, Emission: ~450 nm).

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each this compound concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Materials:

-

Patient or pooled normal citrated plasma

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

Calcium chloride (CaCl₂) solution (0.025 M)

-

Coagulometer

-

Water bath or heating block at 37°C

Procedure:

-

Sample and Reagent Preparation:

-

Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.

-

If testing an inhibitor, spike the plasma with varying concentrations of this compound.

-

-

Assay Performance:

-

Pipette equal volumes of plasma and aPTT reagent into a test cuvette.

-

Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for the activation of contact factors.

-

Add pre-warmed CaCl₂ solution to the cuvette to initiate the clotting cascade.

-

Simultaneously, start the timer on the coagulometer.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Thrombin Time (TT) Assay

The TT assay specifically measures the time it takes for fibrin clot formation in plasma after the addition of a standard amount of thrombin.

Materials:

-

Patient or pooled normal citrated plasma

-

Thrombin reagent (bovine or human thrombin of a known concentration)

-

Coagulometer

-

Water bath or heating block at 37°C

Procedure:

-

Sample and Reagent Preparation:

-

Pre-warm the plasma and thrombin reagent to 37°C.

-

If testing an inhibitor, spike the plasma with varying concentrations of this compound.

-

-

Assay Performance:

-

Pipette the plasma into a test cuvette.

-

Incubate the plasma at 37°C for 1-2 minutes.

-

Add the pre-warmed thrombin reagent to the plasma and simultaneously start the timer on the coagulometer.

-

The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.

-

Conclusion

This compound is a highly potent and specific direct thrombin inhibitor. Its mechanism of action, centered on the reversible and competitive inhibition of thrombin's active site, provides a robust and predictable anticoagulant effect. The quantitative data and experimental protocols outlined in this guide offer a comprehensive understanding of this compound's pharmacological profile for researchers and professionals in the field of drug development. The targeted nature of its interaction with thrombin underscores its potential as a valuable therapeutic agent in the management of thrombotic diseases.

References

- 1. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. This compound, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A family of arginal thrombin inhibitors related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compounds binding to the S2-S3 pockets of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Interactions of Thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Efegatran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efegatran is a potent, synthetic, direct thrombin inhibitor that has been investigated for its anticoagulant properties. This technical guide aims to provide a comprehensive overview of the available information regarding its synthesis and chemical characterization. Despite extensive searches of publicly available scientific literature and databases, detailed experimental protocols for the synthesis of this compound and specific quantitative data from its characterization remain largely undisclosed, likely due to the proprietary nature of its development. This document summarizes the known chemical properties of this compound and outlines the general methodologies that would be employed for its synthesis and characterization, drawing parallels with similar compounds where appropriate.

Introduction to this compound

This compound, also known by its developmental code name LY-294468, is a small molecule designed to directly inhibit the activity of thrombin, a key enzyme in the blood coagulation cascade.[1] By blocking thrombin, this compound prevents the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots.[1] Its potential therapeutic applications lie in the prevention and treatment of thrombotic disorders.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This information has been compiled from publicly accessible chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂N₆O₃ | [1][2] |

| Molecular Weight | 416.52 g/mol | [1][2] |

| IUPAC Name | (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide | [1] |

| CAS Number | 105806-65-3 | [1] |

| Synonyms | LY-294468, D-methyl-phenylalanyl-prolyl-arginal, Me-Phe-Pro-Arg-H | [1] |

Synthesis of this compound

Detailed, step-by-step synthetic protocols for this compound are not publicly available. However, based on its chemical structure, a plausible synthetic strategy would involve peptide coupling reactions. The molecule consists of three main building blocks: a modified D-phenylalanine derivative, a proline residue, and an arginine mimetic with a terminal aldehyde.

A generalized, hypothetical synthetic workflow is presented below. This is not a validated protocol but represents a logical approach based on standard organic chemistry principles.

Caption: Hypothetical workflow for the synthesis of this compound.

Characterization of this compound

The characterization of a synthetic compound like this compound is crucial to confirm its identity, purity, and structure. While specific data for this compound is not available, the following analytical techniques would be essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized this compound and for monitoring the progress of the reaction. A reversed-phase HPLC method would likely be employed.

General Experimental Protocol for HPLC Analysis:

-

Column: A C18 stationary phase is commonly used for molecules of this type.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be typical.

-

Detection: UV detection at a wavelength where the molecule exhibits significant absorbance would be used.

-

Data Analysis: The retention time of the main peak would be used for identification (when compared to a reference standard), and the peak area would be used to determine the purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to provide information about its structure through fragmentation analysis.

General Experimental Protocol for Mass Spectrometry Analysis:

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, would provide an accurate mass measurement, allowing for the determination of the elemental composition.

-

Tandem MS (MS/MS): Fragmentation of the parent ion would be performed to confirm the connectivity of the amino acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of this compound. Both ¹H and ¹³C NMR spectra would be acquired.

General Experimental Protocol for NMR Analysis:

-

Solvent: A deuterated solvent in which this compound is soluble, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), would be used.

-

Spectra:

-

¹H NMR: Provides information on the number and types of protons and their connectivity.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the complete connectivity of the molecule and to assign all proton and carbon signals.

-

Mechanism of Action: Thrombin Inhibition

This compound functions as a direct inhibitor of thrombin. It binds to the active site of the thrombin enzyme, preventing it from carrying out its normal function of converting fibrinogen to fibrin. This mechanism is central to its anticoagulant effect.

Caption: Signaling pathway of thrombin inhibition by this compound.

Conclusion

This compound is a direct thrombin inhibitor with potential as an anticoagulant agent. While its detailed synthesis and characterization data are not publicly available, this guide has provided an overview of its known properties and the standard analytical methodologies that would be employed in its development. For researchers actively working on the synthesis and characterization of this compound or similar molecules, the general protocols and workflows described herein can serve as a foundational guide. Further detailed information would likely be found in patent literature or internal research and development documentation.

References

An In-depth Technical Guide to the Chemical Structure and Activity of Efegatran (LY-294468)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efegatran, also known by its developmental code LY-294468, is a potent and specific, reversible, direct thrombin inhibitor.[1][2] As an anticoagulant, it plays a crucial role in the management of thromboembolic disorders by directly targeting thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][3] This guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound, supplemented with quantitative data and illustrative diagrams to facilitate a deeper understanding for research and development professionals.

Chemical Structure and Properties

This compound is a synthetic peptidomimetic compound.[4] Its chemical structure is designed to fit into the active site of thrombin, thereby inhibiting its enzymatic activity.

Chemical Identifiers:

-

IUPAC Name: (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide[4]

-

Molecular Formula: C₂₁H₃₂N₆O₃[4]

-

Molecular Weight: 416.5 g/mol [4]

-

SMILES: CN--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)N--INVALID-LINK--C=O[4]

-

Synonyms: LY-294468, GYKI-14766, RGH-2958[5]

Structural Features: The structure of this compound consists of three key moieties:

-

An N-methyl-D-phenylalanyl group at the P3 position.

-

A prolyl residue at the P2 position.

-

An argininal residue at the P1 position, which is crucial for its direct interaction with the active site of thrombin.

Mechanism of Action: Direct Thrombin Inhibition

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[6] Unlike indirect thrombin inhibitors such as heparin, which require a cofactor (antithrombin III) for their activity, this compound's action is independent of cofactors. This direct inhibition of both free and clot-bound thrombin contributes to its potent anticoagulant and antithrombotic properties.[2]

Signaling Pathway of the Coagulation Cascade and Inhibition by this compound

Caption: The Coagulation Cascade and the inhibitory action of this compound on Thrombin.

Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Route of Administration | Intravenous | [7] |

| Dose-dependent Activity | Demonstrated | [7] |

Table 2: Pharmacodynamic Effects of this compound in Patients with Unstable Angina

| Dose Level | Effect on aPTT | Clinical Outcome | Major Bleeding | Minor Bleeding |

| Up to 1.2 mg/kg/h | ~3 times baseline | No significant difference from heparin | No excess compared to heparin | More frequent than heparin |

| ≥ 0.63 mg/kg/h | Antithrombotic effect comparable to heparin | - | - | - |

Data extracted from a study comparing this compound to heparin in patients with unstable angina.[7]

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary, a general methodology for assessing the anticoagulant activity of a direct thrombin inhibitor is outlined below.

Experimental Workflow: In Vitro Assessment of Anticoagulant Activity

References

- 1. This compound sulfate hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C21H32N6O3 | CID 122267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Anticoagulant properties, clinical efficacy and safety of this compound, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

Efegatran's High-Affinity Interaction with Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efegatran is a potent, direct, and reversible inhibitor of thrombin, the central enzyme in the coagulation cascade. This technical guide provides an in-depth analysis of the binding affinity of this compound for thrombin, detailing the quantitative parameters of this interaction and the experimental methodologies used for their determination. The mechanism of action, involving a tight, competitive binding to the active site of thrombin, is elucidated. Furthermore, this document illustrates the impact of this compound on the coagulation signaling pathway and outlines detailed protocols for key binding affinity assays.

Introduction

Thrombin (Factor IIa) is a serine protease that plays a critical role in hemostasis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation through feedback activation of factors V, VIII, and XI. Unregulated thrombin activity can lead to pathological thrombosis, making it a key target for anticoagulant therapies. This compound is a synthetic tripeptide arginal derivative that exhibits high affinity and specificity for thrombin, positioning it as a significant molecule in the landscape of anticoagulant drug development. Understanding the precise nature of its interaction with thrombin is paramount for its therapeutic application and for the design of next-generation antithrombotic agents.

Mechanism of Action and Binding Site

This compound functions as a direct, reversible, and competitive inhibitor of thrombin. Its mechanism involves binding to the active site of thrombin, thereby preventing its interaction with its natural substrates.

The binding of this compound to thrombin is characterized by the interaction of its P1, P2, and P3 residues with the corresponding S1, S2, and S3 fibrinogen-binding sites on the thrombin molecule.[1] A key feature of this interaction is the formation of a hemiacetal bond between the arginal aldehyde of this compound and the hydroxyl group of the active site Serine 195 residue of thrombin.[1] This covalent yet reversible bond contributes to the tight-binding nature of the inhibition.

Quantitative Analysis of Thrombin Binding Affinity

The affinity of this compound for thrombin has been quantified using several key parameters. These values are summarized in the table below.

| Parameter | Value | Description | Source |

| IC50 | 23.0 nM | The concentration of this compound required to inhibit 50% of thrombin's activity in vitro. | [2] |

| Kass | 0.8 x 108 L/mol | The apparent association constant, reflecting the equilibrium between the bound and unbound states of this compound and thrombin. | [1] |

| Kd | 12.5 nM | The dissociation constant, calculated as the reciprocal of Kass. A lower Kd value indicates a higher binding affinity. | Calculated from[1] |

| Concentration for 2x TT | 33 nM | The concentration of this compound required to double the thrombin time, a measure of the time it takes for plasma to clot after the addition of thrombin. | [1] |

Impact on the Coagulation Signaling Pathway

By directly inhibiting thrombin, this compound effectively disrupts the final common pathway of the coagulation cascade and the amplification loops. The diagram below illustrates the central role of thrombin and the points of inhibition by this compound.

Caption: Inhibition of the Coagulation Cascade by this compound.

Experimental Protocols

The determination of thrombin binding affinity for inhibitors like this compound can be achieved through various in vitro assays. Below are detailed methodologies for two common experimental approaches.

Determination of IC50 using a Chromogenic Substrate Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for IC50 Determination of a Thrombin Inhibitor.

Determination of Kinetic Parameters (kon, koff, and Kd) using Stopped-Flow Spectroscopy

This protocol describes the use of stopped-flow spectroscopy to measure the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.

Caption: Workflow for Stopped-Flow Kinetic Analysis of Thrombin Inhibition.

Conclusion

This compound demonstrates potent and specific inhibition of thrombin through a reversible, competitive, and tight-binding mechanism. The low nanomolar IC50 and Kd values underscore its high affinity for the target enzyme. The detailed experimental protocols and understanding of its impact on the coagulation cascade provided in this guide serve as a valuable resource for researchers and professionals in the field of antithrombotic drug discovery and development. This comprehensive understanding of this compound's thrombin binding affinity is crucial for its continued evaluation and for the development of safer and more effective anticoagulants.

References

Efegatran's In Vitro Coagulation Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of efegatran, a direct thrombin inhibitor, on key coagulation assays. The information is intended to assist researchers and drug development professionals in understanding the anticoagulant properties of this compound.

Mechanism of Action

This compound is a potent and selective, reversible inhibitor of thrombin (Factor IIa). By directly binding to the active site of thrombin, it blocks the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This targeted action leads to a dose-dependent anticoagulant effect.

Core Coagulation Assays

The anticoagulant activity of this compound is primarily assessed through a panel of in vitro coagulation assays that measure the time to clot formation. These assays evaluate the integrity of different parts of the coagulation cascade.

Activated Partial Thromboplastin Time (aPTT)

The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade. This compound demonstrates a concentration-dependent prolongation of the aPTT.

Prothrombin Time (PT)

The PT assay evaluates the extrinsic and common pathways of coagulation. This compound also prolongs the PT in a concentration-dependent manner.

Thrombin Time (TT)

The TT assay directly measures the conversion of fibrinogen to fibrin by exogenous thrombin. As a direct thrombin inhibitor, this compound is highly sensitive to this assay, showing significant prolongation at low concentrations.

Ecarin Clotting Time (ECT)

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro effects of this compound on various coagulation parameters. It is important to note that these values are derived from a comparative study and may vary depending on the specific reagents and methodologies used.

| Assay | Parameter | This compound Value (µM) | Argatroban Value (µM) | Hirulog Value (µM) | Hirudin Value (µM) |

| Prothrombin Time (PT) | Concentration to double clotting time | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.2 ± 0.1 | 0.5 ± 0.05 |

| Activated Partial Thromboplastin Time (aPTT) | Concentration to double clotting time | 0.7 ± 0.1 | 0.6 ± 0.05 | 0.5 ± 0.05 | 0.1 ± 0.01 |

| Heptest | Concentration to double clotting time | 0.5 ± 0.05 | 0.4 ± 0.04 | 0.3 ± 0.03 | 0.05 ± 0.005 |

| Thrombin Generation (Intrinsic) | IC50 (Inhibition) | 0.15 ± 0.02 | 0.2 ± 0.03 | Not effective | Not effective |

| Thrombin Generation (Extrinsic) | IC50 (Inhibition) | 0.25 ± 0.03 | 0.3 ± 0.04 | 0.4 ± 0.05 | 0.05 ± 0.005 |

| Factor Xa Generation (Intrinsic) | IC50 (Inhibition) | 0.3 ± 0.04 | 0.4 ± 0.05 | 0.5 ± 0.06 | 0.1 ± 0.01 |

| Factor Xa Generation (Extrinsic) | IC50 (Inhibition) | 0.5 ± 0.06 | Not effective | Not effective | Not effective |

Experimental Protocols

While specific, detailed protocols for the studies involving this compound are not publicly available, the following sections describe the general methodologies for the key in vitro coagulation assays.

General Plasma Preparation

For all assays, citrated human plasma is typically used. Whole blood is collected in tubes containing 3.2% or 3.8% sodium citrate. Platelet-poor plasma (PPP) is obtained by centrifugation of the whole blood.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: This assay measures the time to clot formation after the activation of the contact pathway (intrinsic pathway) and the addition of calcium.

General Procedure:

-

Pre-warm platelet-poor plasma (PPP) and aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids) to 37°C.

-

Mix equal volumes of PPP and aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

-

Initiate clotting by adding a pre-warmed calcium chloride solution.

-

Measure the time until a fibrin clot is formed.

Prothrombin Time (PT) Assay

Principle: This assay measures the time to clot formation after the addition of tissue factor (thromboplastin) and calcium, which activates the extrinsic pathway.

General Procedure:

-

Pre-warm platelet-poor plasma (PPP) to 37°C.

-

Add a pre-warmed PT reagent (containing tissue factor and calcium) to the PPP.

-

Measure the time until a fibrin clot is formed.

Thrombin Time (TT) Assay

Principle: This assay bypasses the intrinsic and extrinsic pathways by directly measuring the time it takes for a clot to form after the addition of a known concentration of thrombin to plasma.

General Procedure:

-

Pre-warm platelet-poor plasma (PPP) to 37°C.

-

Add a pre-warmed thrombin solution to the PPP.

-

Measure the time until a fibrin clot is formed.

Ecarin Clotting Time (ECT) Assay

Principle: This assay specifically measures the activity of direct thrombin inhibitors. Ecarin activates prothrombin to meizothrombin, which is then inhibited by the direct thrombin inhibitor, prolonging the clotting time.

General Procedure:

-

Pre-warm platelet-poor plasma (PPP) to 37°C.

-

Add a pre-warmed ecarin solution to the PPP.

-

Measure the time until a fibrin clot is formed.

Thrombin and Factor Xa Generation Assays

These assays measure the dynamic process of thrombin or Factor Xa generation in plasma, providing a more comprehensive assessment of the overall coagulation potential.

General Principle: A trigger (e.g., tissue factor for the extrinsic pathway, or an activator for the intrinsic pathway) is added to plasma, and the generation of thrombin or Factor Xa is monitored over time using a chromogenic or fluorogenic substrate. The key parameters measured include the lag time, the time to peak, the peak height, and the endogenous thrombin potential (ETP) or endogenous Factor Xa potential.

Preclinical In Vivo Models for Efegatran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo models utilized in the evaluation of Efegatran, a direct thrombin inhibitor. The document details experimental methodologies, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent, reversible, and selective direct inhibitor of thrombin, the key enzyme in the final common pathway of the coagulation cascade. By directly binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. Its preclinical development has relied on robust in vivo models to establish its antithrombotic efficacy and assess its safety profile, particularly concerning bleeding risk.

Canine Model of Coronary Artery Thrombosis

The most extensively documented preclinical in vivo model for this compound is the canine model of electrically induced coronary artery thrombosis. This model is designed to mimic acute coronary syndromes in humans and allows for the detailed study of antithrombotic agents.

Experimental Protocol

The following protocol outlines the key steps in the canine coronary artery thrombosis model used to evaluate this compound.

-

Animal Preparation: Mongrel dogs of either sex are anesthetized, intubated, and ventilated. Catheters are placed to monitor arterial blood pressure and to administer test compounds. A thoracotomy is performed to expose the heart, and the left circumflex coronary artery (LCX) is isolated. An electromagnetic flow probe is placed around the LCX to measure coronary blood flow.

-

Thrombosis Induction: A stimulating electrode is placed in contact with the intimal surface of the LCX. A low-level electrical current is applied to the electrode, causing endothelial injury and initiating thrombus formation. This leads to a gradual reduction in coronary blood flow, culminating in complete occlusion.

-

Drug Administration: this compound is administered as an intravenous infusion, typically starting before the initiation of the electrical stimulus. Different dose levels are investigated to determine the dose-response relationship for antithrombotic efficacy and safety parameters.

-

Endpoint Measurement: The primary efficacy endpoint is the time to thrombotic occlusion (TTO) of the coronary artery. Other key parameters measured include bleeding time (to assess hemorrhagic risk), activated partial thromboplastin time (aPTT), thrombin time (TT), and ex vivo platelet aggregation.

Experimental Workflow

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in the canine coronary artery thrombosis model.

Table 1: Antithrombotic Efficacy of this compound

| Treatment Group | Dose | Time to Occlusion (minutes) |

| Vehicle | - | 56 ± 6 |

| This compound | 0.25 mg/kg/h | 125 ± 27 |

| Heparin | 80 U/kg + 30 U/kg/h | 94 ± 20 |

| 7E3 | 0.4 mg/kg | 124 ± 25 |

| 7E3 + this compound | 0.4 mg/kg + 0.25 mg/kg/h | 223 ± 2 |

| 7E3 + Heparin | 0.4 mg/kg + 80 U/kg + 30 U/kg/h | 147 ± 20 |

Table 2: Hemostatic Effects of this compound

| Treatment Group | Bleeding Time (fold increase) | aPTT Ratio (vs. baseline) | TT Ratio (vs. baseline) |

| 7E3 + Heparin | 4 | 1.39 ± 0.07 | - |

| 7E3 + this compound | 3 | 1.15 ± 0.03 | 4.1 ± 1.1 |

Table 3: Ex Vivo Platelet Aggregation Inhibition

| Treatment | ADP-induced | Arachidonic Acid-induced | Thrombin-induced |

| This compound | No significant reduction | No significant reduction | Abolished |

| 7E3 | Significant reduction | Significant reduction | Significant reduction |

| 7E3 + this compound | Significant reduction | Significant reduction | Abolished |

Other Preclinical In Vivo Models of Thrombosis

-

Ferric Chloride-Induced Thrombosis Model (Rat): In this model, a solution of ferric chloride is applied topically to an artery (e.g., carotid) or vein, inducing oxidative injury to the endothelium and leading to the formation of a thrombus.[1][2] The time to vessel occlusion is the primary endpoint. This model is useful for rapid screening of antithrombotic compounds.

-

Arteriovenous (AV) Shunt Thrombosis Model (Rabbit/Rat): An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein. The weight of the thrombus formed on the thread after a specific period is measured. This model allows for the evaluation of both arterial and venous thrombosis.

-

Venous Thrombosis Models (Rat/Rabbit): These models typically involve stasis of a venous segment, often in combination with endothelial injury, to induce the formation of a venous thrombus. Thrombus weight is the primary endpoint.

Signaling Pathway: Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa) in the coagulation cascade. The following diagram illustrates the central role of thrombin and the inhibitory action of this compound.

As shown in the diagram, the intrinsic and extrinsic pathways of the coagulation cascade converge on the activation of Factor X to Factor Xa. Factor Xa, as part of the prothrombinase complex, catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then plays a pivotal role by cleaving fibrinogen to fibrin, which polymerizes to form a stable blood clot. This compound directly binds to and inhibits thrombin, thereby preventing the formation of fibrin and the subsequent development of a thrombus.

Conclusion

The preclinical in vivo evaluation of this compound has been centered on the canine model of coronary artery thrombosis, which has provided crucial data on its antithrombotic efficacy and hemostatic effects.[3] The quantitative data from this model demonstrate a dose-dependent antithrombotic effect and a manageable bleeding profile, particularly when used in combination with other antiplatelet agents. While data in other thrombosis models are limited, the established mechanism of action as a direct thrombin inhibitor provides a strong rationale for its therapeutic potential in a range of thrombotic disorders. This technical guide serves as a foundational resource for researchers and drug development professionals working with this compound and other direct thrombin inhibitors.

References

Efegatran: A Direct Thrombin Inhibitor - A Retrospective Technical Analysis

Efegatran , also known as LY294468, is a potent, reversible, and direct inhibitor of thrombin that was developed in the 1990s by IVAX LLC and subsequently investigated by Eli Lilly and Company for the treatment of acute coronary syndromes. As a tripeptide arginal with the structure D-methyl-phenylalanyl-prolyl-arginal, this compound represented a significant departure from the indirect thrombin inhibitors, such as heparin, that were the standard of care at the time. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound exerts its anticoagulant effect through the direct, competitive inhibition of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. Unlike heparin, which requires the cofactor antithrombin III to inhibit thrombin, this compound binds directly to the active site of thrombin.[1] This direct mechanism of action allows it to inhibit both freely circulating thrombin and thrombin that is bound to fibrin clots.[1] Furthermore, its activity is not neutralized by platelet factor 4, a protein released from activated platelets that can inactivate heparin.[1]

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for Efegatran in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efegatran is a potent, synthetic, direct thrombin inhibitor. Thrombin plays a crucial role in hemostasis and thrombosis; it catalyzes the conversion of fibrinogen to fibrin and is the most potent activator of platelets. By directly binding to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby inhibiting both fibrin formation and thrombin-induced platelet aggregation.[1][2] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for evaluating platelet function.[3][4]

Mechanism of Action of this compound in Platelet Aggregation

Thrombin activates platelets primarily through the cleavage of protease-activated receptors (PARs), mainly PAR-1 and PAR-4, on the platelet surface. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades. This signaling leads to an increase in intracellular calcium, conformational changes in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors, and subsequent platelet aggregation. Fibrinogen then bridges adjacent platelets by binding to their activated GPIIb/IIIa receptors.

This compound, as a direct thrombin inhibitor, binds to the catalytic site of thrombin, preventing it from interacting with and cleaving PARs on the platelet surface. This inhibition of PAR cleavage blocks the downstream signaling events, ultimately preventing platelet activation and aggregation.

Quantitative Data on the Inhibition of Platelet Aggregation

Table 1: Illustrative Dose-Dependent Inhibition of Thrombin-Induced Platelet Aggregation by a Direct Thrombin Inhibitor (Dabigatran)

| Dabigatran Concentration (nM) | Thrombin Concentration (U/mL) | Maximum Aggregation (%) | Inhibition (%) | IC50 (nM) |

| 0 (Control) | 0.5 | 87.0 | 0 | \multirow{5}{}{10.5[5]} |

| 2.5 | 0.5 | - | - | |

| 10 | 0.5 | - | - | |

| 50 | 0.5 | - | - | |

| 100 | 0.5 | - | - | |

| 0 (Control) | 1.0 | 90.2 | 0 | \multirow{5}{}{40.4[5]} |

| 2.5 | 1.0 | - | - | |

| 10 | 1.0 | - | - | |

| 50 | 1.0 | - | - | |

| 100 | 1.0 | - | - |

Data adapted from a study on dabigatran.[5] Dashes indicate where specific percentage aggregation values at each concentration were not provided in the source material, though a concentration-dependent inhibition was reported.

Experimental Protocol: this compound Inhibition of Platelet Aggregation by Light Transmission Aggregometry (LTA)

This protocol is adapted from standard LTA procedures for assessing the effect of antiplatelet agents.[3][4]

Materials and Reagents

-

This compound (stock solution prepared in an appropriate solvent, e.g., saline or DMSO)

-

Human whole blood (collected from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)

-

3.2% Sodium Citrate anticoagulant

-

Thrombin (human α-thrombin)

-

Bovine Serum Albumin (BSA)

-

Tyrode's buffer (or similar physiological buffer)

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Aggregometer and cuvettes with stir bars

-

Pipettes and tips

-

Centrifuge

Experimental Workflow

Detailed Methodology

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.

-

Carefully aspirate the upper PRP layer and transfer it to a new tube.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature.

-

Collect the supernatant (PPP) and use it to set the 100% aggregation baseline in the aggregometer and to adjust the platelet count of the PRP.

2. Platelet Aggregation Assay

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

-

Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer.

-

Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes) to allow for drug-target interaction.

-

Set the baseline light transmission for each cuvette (0% for PRP, 100% for PPP).

-

Initiate platelet aggregation by adding a pre-determined concentration of thrombin (e.g., 0.5-1.0 U/mL).

-

Record the change in light transmission for 5-10 minutes.

3. Data Analysis

-

The aggregometer software will generate aggregation curves (light transmission vs. time).

-

Determine the maximum percentage of aggregation for each sample.

-

Calculate the percentage inhibition of platelet aggregation for each this compound concentration relative to the vehicle control using the following formula:

% Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100

-

Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

From the dose-response curve, determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the thrombin-induced platelet aggregation.

Conclusion

This document provides a comprehensive overview and a detailed protocol for evaluating the inhibitory effects of the direct thrombin inhibitor, this compound, on platelet aggregation. The provided workflow and methodologies, based on the gold-standard LTA technique, will enable researchers to accurately characterize the antiplatelet activity of this compound. While specific quantitative data for this compound is currently limited, the provided illustrative data for a similar compound highlights the expected dose-dependent inhibition. These protocols and notes are intended to serve as a valuable resource for scientists in the fields of hematology, pharmacology, and drug development.

References

- 1. Dose-responses to inducers and inhibitors of platelet aggregation analysed via a micro-method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Combined effects of melagatran and eptifibatide on platelet aggregation inhibition but not thrombin generation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thrombin-induced platelet aggregation -effect of dabigatran using automated platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Efegatran in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Efegatran (also known as LY294468), a direct thrombin inhibitor, in preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing studies to evaluate the antithrombotic efficacy and safety profile of this compound and similar compounds.

Introduction to this compound

This compound is a potent, reversible, and selective inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] By directly binding to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[1] Its mechanism of action also inhibits thrombin-induced platelet aggregation.[2][3] Preclinical studies have primarily focused on its application in arterial thrombosis, with detailed investigations in canine models.

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly inhibiting both free and clot-bound thrombin. This action is independent of antithrombin III. The inhibition of thrombin leads to a reduction in fibrin formation and a decrease in thrombin-mediated activation of platelets and coagulation factors V, VIII, and XI, thus attenuating the amplification of the coagulation cascade.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data available from preclinical studies of this compound in animal models of thrombosis. Data is primarily derived from a canine model of coronary artery thrombosis.

Table 1: Antithrombotic Efficacy of this compound in a Canine Coronary Artery Thrombosis Model

| Treatment Group | Dose | Time to Occlusion (minutes) | Vessel Patency at 4 hours |

| Vehicle | - | 56 ± 6 | 0 of 5 |

| This compound | 0.25 mg/kg/h | 125 ± 27 | 2 of 7 |

| Heparin | 80 U/kg + 30 U/kg/h | 94 ± 20 | 0 of 4 |

| 7E3 (Antiplatelet) | 0.4 mg/kg | 124 ± 25 | 1 of 6 |

| 7E3 + Heparin | 0.4 mg/kg + Heparin | 147 ± 20 | 1 of 6 |

| 7E3 + this compound | 0.4 mg/kg + 0.25 mg/kg/h | 223 ± 2 | 4 of 5[3] |

Table 2: Hemostatic Effects of this compound in a Canine Model

| Treatment Group | Dose | Bleeding Time Increase (fold) |

| 7E3 + Heparin | 0.4 mg/kg + Heparin | 4-fold[3] |

| 7E3 + this compound | 0.4 mg/kg + 0.25 mg/kg/h | 3-fold[2][3] |

Table 3: Ex Vivo Coagulation Parameters in a Canine Model

| Parameter | Dose Range of this compound | Effect |

| Clotting Times | 0.25 - 1.0 mg/kg/h | Dose-dependent increase[1] |

| APTT-TT Ratio | Not specified | 8:1[1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Canine Model of Electrolytic Injury-Induced Coronary Artery Thrombosis

This model is designed to mimic the formation of an occlusive thrombus in a coronary artery following endothelial injury.

Materials:

-

Anesthetized mongrel dogs

-

This compound (as sulfate salt)

-

Heparin

-

Glycoprotein IIb/IIIa antagonist (e.g., 7E3)

-

Anode for electrolytic injury

-

Doppler flow probe

-

Equipment for monitoring vital signs (ECG, blood pressure)

Protocol:

-

Animal Preparation: Anesthetize the dogs and maintain a stable plane of anesthesia. Surgically expose the left circumflex (LCx) coronary artery.

-

Instrumentation: Place a Doppler flow probe around the LCx to monitor blood flow.

-

Thrombus Induction:

-

Gently damage the endothelium of the LCx artery.

-

Apply a low-level anodal direct current (e.g., 150 µA) to the external surface of the artery to induce endothelial injury and initiate thrombus formation.

-

-

Drug Administration:

-

Administer a bolus and/or continuous infusion of this compound, vehicle control, or comparator agents (e.g., heparin) prior to the initiation of the electrolytic injury.

-

For combination studies, administer the antiplatelet agent (e.g., 7E3) as a bolus before starting the this compound infusion.[3]

-

-

Monitoring and Endpoints:

-

Continuously monitor coronary blood flow to determine the time to occlusion (defined as zero blood flow).

-

Measure bleeding time at baseline and at specified intervals after drug administration.

-

Collect blood samples for ex vivo analysis of platelet aggregation and coagulation parameters (e.g., aPTT, Thrombin Time).

-

Assess vessel patency at the end of the experiment (e.g., after 4 hours).[3]

-

Caption: Experimental workflow for the canine thrombosis model.

General Protocol for Ferric Chloride-Induced Arterial Thrombosis in Rodents

Materials:

-

Anesthetized rats or mice

-

This compound

-

Ferric chloride (FeCl₃) solution (e.g., 10-35%)

-

Filter paper

-

Doppler flow probe or microscope for vessel visualization

-

Surgical instruments

Protocol:

-

Animal Preparation: Anesthetize the animal and surgically expose the carotid or femoral artery.

-

Instrumentation: Place a flow probe around the artery or position the exposed vessel under a microscope.

-

Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal).

-

Thrombus Induction:

-

Saturate a small piece of filter paper with FeCl₃ solution.

-

Apply the filter paper to the adventitial surface of the exposed artery for a defined period (e.g., 3-5 minutes).

-

Remove the filter paper and rinse the area with saline.

-

-

Monitoring and Endpoints:

-

Monitor blood flow to determine the time to vessel occlusion.

-

Alternatively, observe thrombus formation and stability visually over a set period.

-

At the end of the experiment, the vessel segment can be excised for histological analysis or measurement of thrombus weight.

-

General Protocol for Stasis-Induced Venous Thrombosis in Rodents

This model is commonly used to study venous thromboembolism. As with the ferric chloride model, specific data for this compound is lacking, but the protocol is adaptable.

Materials:

-

Anesthetized rats or mice

-

This compound

-

Suture material

-

Surgical instruments

Protocol:

-

Animal Preparation: Anesthetize the animal and perform a laparotomy to expose the inferior vena cava (IVC).

-

Drug Administration: Administer this compound or vehicle control.

-

Thrombus Induction:

-

Carefully dissect the IVC and ligate all side branches over a defined segment.

-

Completely ligate the IVC at the proximal and distal ends of the isolated segment to induce stasis.

-

-

Thrombus Maturation: Allow the thrombus to form and mature for a specified period (e.g., 2-24 hours).

-

Endpoint Measurement:

-

Re-anesthetize the animal and excise the thrombosed IVC segment.

-

Measure the length and weight of the thrombus.

-

The thrombus can be further processed for histological or biochemical analysis.

-

Measurement of Outcomes

A variety of methods can be employed to assess the efficacy of this compound in these models.

-

Thrombus Size and Occlusion:

-

Time to Occlusion: Measured using a Doppler flow probe.

-

Thrombus Weight: The thrombus is carefully dissected and weighed.

-

Histology: Vessel cross-sections are stained to visualize the thrombus and vessel wall.

-

Imaging: Advanced techniques like magnetic resonance imaging (MRI) or high-frequency ultrasound can be used for non-invasive, longitudinal assessment of thrombus size.

-

-

Hemostasis and Coagulation:

-

Bleeding Time: Measured by making a standardized incision (e.g., tail transection in rodents, buccal mucosa in dogs) and recording the time to cessation of bleeding.

-

Activated Partial Thromboplastin Time (aPTT): A measure of the intrinsic and common coagulation pathways.

-

Thrombin Time (TT): Measures the final step of the coagulation cascade, the conversion of fibrinogen to fibrin, and is highly sensitive to thrombin inhibitors.

-

Ex Vivo Platelet Aggregation: Assesses the ability of platelets to aggregate in response to various agonists.

-

Logical Relationships in Thrombosis and Anticoagulation

Caption: Key events in thrombosis and the point of intervention for this compound.

Conclusion

This compound has demonstrated potent antithrombotic effects in a canine model of arterial thrombosis. The provided protocols offer a framework for the in vivo evaluation of direct thrombin inhibitors. While detailed quantitative data for this compound in a broader range of animal models is not extensively published, the methodologies described herein are standard in the field and can be adapted for dose-ranging and efficacy studies of novel antithrombotic agents. Researchers should carefully consider the specific aims of their study when selecting an appropriate animal model and endpoints.

References

- 1. researchgate.net [researchgate.net]

- 2. Antithrombotic assessment of the effects of combination therapy with the anticoagulants this compound and heparin and the glycoprotein IIb-IIIa platelet receptor antagonist 7E3 in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

Efegatran: Application Notes and Protocols for Studying the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing efegatran, a direct, reversible thrombin inhibitor, in the study of the coagulation cascade. This document includes detailed protocols for key in vitro and in vivo experiments, quantitative data presentation, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and highly specific synthetic inhibitor of thrombin, the final effector enzyme of the coagulation cascade. By binding directly to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, a critical step in clot formation.[1] This direct and reversible mechanism of action makes this compound a valuable tool for investigating the intricacies of hemostasis and thrombosis. Unlike indirect thrombin inhibitors, its activity is independent of antithrombin III.

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[2][3][4] Thrombin (Factor IIa) plays a central role in the common pathway, not only by cleaving fibrinogen but also by activating other clotting factors, such as Factors V, VIII, XI, and XIII, in a positive feedback loop that amplifies its own production.[3][4]

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby inhibiting its enzymatic activity. This prevents the downstream effects of thrombin, including fibrin formation and the amplification of the coagulation cascade.

Data Presentation: In Vitro Anticoagulant Activity

The following tables summarize the expected dose-dependent effects of this compound on key coagulation parameters. The data presented here are illustrative and based on typical findings for direct thrombin inhibitors. Researchers should establish their own dose-response curves based on their specific experimental conditions.

Table 1: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

| This compound Concentration (nM) | aPTT (seconds) | Fold Increase over Baseline |

| 0 (Baseline) | 30 ± 2 | 1.0 |

| 10 | 45 ± 3 | 1.5 |

| 25 | 60 ± 4 | 2.0 |

| 50 | 90 ± 6 | 3.0 |

| 100 | 150 ± 10 | 5.0 |

Table 2: Effect of this compound on Prothrombin Time (PT)

| This compound Concentration (nM) | PT (seconds) | Fold Increase over Baseline |

| 0 (Baseline) | 12 ± 1 | 1.0 |

| 10 | 15 ± 1 | 1.3 |

| 25 | 18 ± 1.5 | 1.5 |

| 50 | 24 ± 2 | 2.0 |

| 100 | 36 ± 3 | 3.0 |

Table 3: Effect of this compound on Thrombin Time (TT)

| This compound Concentration (nM) | TT (seconds) | Fold Increase over Baseline |

| 0 (Baseline) | 15 ± 1 | 1.0 |

| 5 | 30 ± 2 | 2.0 |

| 10 | 60 ± 5 | 4.0 |

| 25 | >120 | >8.0 |

| 50 | >120 | >8.0 |

Experimental Protocols

In Vitro Coagulation Assays

These protocols describe standard methods for assessing the anticoagulant activity of this compound in plasma.

1. Preparation of Platelet-Poor Plasma (PPP)

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 2000 x g for 15 minutes at room temperature to separate the plasma.

-

Carefully aspirate the supernatant (plasma) and transfer it to a new tube.

-

Perform a second centrifugation of the plasma at 2000 x g for 15 minutes to pellet any remaining platelets.

-

Collect the platelet-poor plasma and store it on ice for immediate use or freeze at -80°C for long-term storage.

2. Activated Partial Thromboplastin Time (aPTT) Assay

-

Materials:

-

Platelet-Poor Plasma (PPP)

-

This compound stock solution and serial dilutions

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

0.025 M Calcium Chloride (CaCl₂)

-

Coagulometer

-

-

Protocol:

-

Pre-warm PPP, aPTT reagent, and CaCl₂ to 37°C.

-

In a coagulometer cuvette, mix 50 µL of PPP with 10 µL of the desired this compound dilution or vehicle control.

-

Incubate the mixture for 2 minutes at 37°C.

-

Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

-

Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl₂.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

3. Prothrombin Time (PT) Assay

-

Materials:

-

Platelet-Poor Plasma (PPP)

-

This compound stock solution and serial dilutions

-

PT reagent (containing tissue factor and calcium)

-

Coagulometer

-

-

Protocol:

-

Pre-warm PPP and PT reagent to 37°C.

-

In a coagulometer cuvette, mix 50 µL of PPP with 10 µL of the desired this compound dilution or vehicle control.

-

Incubate the mixture for 2 minutes at 37°C.

-

Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

4. Thrombin Time (TT) Assay

-

Materials:

-

Platelet-Poor Plasma (PPP)

-

This compound stock solution and serial dilutions

-

Thrombin reagent (bovine or human thrombin of known concentration)

-

Coagulometer

-

-

Protocol:

-

Pre-warm PPP and thrombin reagent to 37°C.

-

In a coagulometer cuvette, mix 100 µL of PPP with 10 µL of the desired this compound dilution or vehicle control.

-

Incubate the mixture for 2 minutes at 37°C.

-

Initiate the clotting reaction by adding 50 µL of the pre-warmed thrombin reagent.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

In Vivo Thrombosis Model (Canine Electrolytic Injury Model)

This protocol provides a framework for evaluating the antithrombotic efficacy of this compound in a well-established animal model of arterial thrombosis. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

-

Animal Preparation:

-

Anesthetize mongrel dogs of either sex.

-

Intubate and ventilate with room air.

-

Catheterize a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Perform a left thoracotomy to expose the heart.

-

Isolate a segment of the left circumflex coronary artery.

-

Place an electromagnetic flow probe around the artery to measure blood flow.

-

Place a stimulating electrode on the adventitial surface of the artery, distal to the flow probe.

-

-

Thrombosis Induction and Treatment:

-

Administer a continuous intravenous infusion of this compound at the desired dose. A common dose to start with is 0.25 mg/kg/h.

-

After a stabilization period, induce endothelial injury by applying a controlled anodal direct current to the stimulating electrode.

-

Continuously monitor coronary blood flow. A complete and stable cessation of blood flow indicates thrombotic occlusion.

-

-

Data Collection and Analysis:

-

Primary Endpoint: Time to thrombotic occlusion.

-

Secondary Endpoints:

-

Collect blood samples at baseline and at various time points after this compound administration to perform ex vivo coagulation assays (aPTT, PT, TT).

-

At the end of the experiment, excise the thrombosed arterial segment for histological examination to determine thrombus composition and size.

-

-

Conclusion

This compound is a valuable research tool for elucidating the mechanisms of the coagulation cascade and for the preclinical evaluation of antithrombotic therapies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the effects of this direct thrombin inhibitor. It is crucial to adapt these protocols to specific experimental needs and to establish internal validation and quality control measures.

References

Efegatran Solution: Application Notes on Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efegatran (also known as LY294468) is a potent, direct, and reversible inhibitor of thrombin, playing a crucial role in the coagulation cascade. As a research compound and potential therapeutic agent, understanding its solution stability and handling characteristics is paramount to ensure the integrity of experimental results and the development of a stable pharmaceutical formulation. These application notes provide a comprehensive overview of the recommended procedures for handling, storing, and assessing the stability of this compound solutions. While specific quantitative stability data for this compound is not extensively available in the public domain, this document outlines the established principles and methodologies for conducting such stability studies, drawing from general guidelines for pharmaceutical compounds and related molecules.

General Handling and Storage Recommendations

Proper handling and storage are critical to maintain the integrity of this compound solutions. The following are general recommendations:

Storage Conditions:

-

Short-term (days to weeks): Store this compound solutions at 2-8°C, protected from light.

-

Long-term (months to years): For extended storage, it is advisable to store solutions at -20°C or below.

Handling:

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound solutions.

-

Prepare solutions in a clean, well-ventilated area.

-

Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the solution into single-use volumes is recommended.

-

Use sterile, high-purity solvents and containers to prevent contamination.

Solution Preparation

The choice of solvent can significantly impact the stability of this compound. While specific solubility data is limited, researchers should consider the following:

-

Aqueous Buffers: For many biological assays, this compound is dissolved in aqueous buffers. The pH of the buffer is a critical factor influencing stability. It is recommended to perform initial solubility and stability tests in a range of buffers (e.g., phosphate, citrate) at various pH levels relevant to the intended application.

-

Organic Solvents: For stock solutions, organic solvents such as DMSO or ethanol may be used. It is crucial to ensure the compatibility of these solvents with the final experimental system and to be aware of their potential to degrade the compound over time.

Stability Assessment: Experimental Protocols

To determine the stability of an this compound solution, a series of experiments, including forced degradation studies, should be performed. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies expose the this compound solution to stress conditions that are more severe than accelerated stability conditions to identify potential degradation pathways.[1]

Protocol for Forced Degradation of this compound Solution:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water, 50:50 v/v).

-

Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[2]

-

Alkaline Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period.[2]

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven for a specified period.

-

Photostability: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

-

-

Neutralization: For acid and base-stressed samples, neutralize the solutions with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.[3]

Example HPLC Method Parameters (to be optimized for this compound):

| Parameter | Recommended Starting Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (determined by UV scan of this compound) |

| Injection Volume | 10 µL |

Visualizations

Logical Workflow for Stability Testing

Caption: Workflow for assessing this compound solution stability.

Signaling Pathway: Mechanism of Action of this compound

Caption: this compound's inhibition of the coagulation cascade.

Data Presentation

While specific quantitative data for this compound is not provided in the search results, the following table templates should be used to structure the data obtained from stability studies.

Table 1: Summary of Forced Degradation Studies of this compound Solution

| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (RT) |

| 0.1 N HCl | 24h | 60 | Data | Data | Data |

| 0.1 N NaOH | 24h | 60 | Data | Data | Data |

| 3% H₂O₂ | 24h | RT | Data | Data | Data |

| Thermal | 7 days | 80 | Data | Data | Data |

| Photolytic | ICH Guideline | RT | Data | Data | Data |

Table 2: Solution Stability of this compound at Different Storage Conditions

| Storage Condition | Time Point | % this compound Remaining | Appearance of Solution |

| 2-8°C | 0 | 100 | Clear, colorless |

| 1 week | Data | Data | |

| 1 month | Data | Data | |

| -20°C | 0 | 100 | Clear, colorless |

| 1 month | Data | Data | |

| 3 months | Data | Data |

Conclusion

The stability and proper handling of this compound solutions are critical for reliable research and development outcomes. The protocols and guidelines presented here provide a framework for establishing the stability profile of this compound. It is imperative for researchers to perform these studies under their specific experimental conditions to ensure the quality and integrity of their results. The development of a validated stability-indicating method is the cornerstone of this process, enabling accurate monitoring of this compound and its potential degradation products over time and under various stress conditions.

References

Application Notes and Protocols for the Quantitative Analysis of Dabigatran Etexilate (Efegatran)

Introduction

Dabigatran etexilate, a prodrug of the direct thrombin inhibitor dabigatran, is a widely used anticoagulant. Accurate and reliable quantification of dabigatran etexilate in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of dabigatran etexilate using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. RP-HPLC Method for Quantification of Dabigatran Etexilate in Bulk and Capsule Dosage Forms

This section outlines a stability-indicating RP-HPLC method suitable for the determination of dabigatran etexilate in the presence of its degradation products.

A. Quantitative Data Summary

| Parameter | Value | References |

| Linearity Range | 10 - 70 µg/mL | [1] |

| Limit of Detection (LOD) | 0.04 µg/mL | [1] |